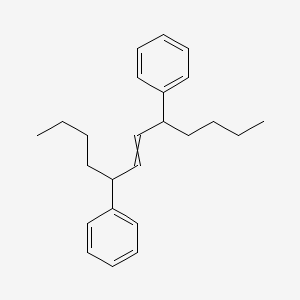
1,1'-(Dodec-6-ene-5,8-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene is an organic compound characterized by a dodecene backbone with two benzene rings attached at the 5th and 8th positions. This compound falls under the category of aromatic hydrocarbons and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodec-6-ene-5,8-diyl)dibenzene typically involves the alkylation of benzene with a suitable dodecene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a dodecene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Dodec-6-ene-5,8-diyl)dibenzene can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene rings using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ and H₂SO₄ for nitration, SO₃ and H₂SO₄ for sulfonation, Cl₂ or Br₂ with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Dodec-6-ene-5,8-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Ethene-1,1-diyl)dibenzene: Similar structure but with an ethene backbone instead of dodecene.
1,1’-(But-2-ene-1,1-diyl)dibenzene: Contains a butene backbone, differing in chain length and saturation.
1,1’-(Hex-3-ene-1,1-diyl)dibenzene: Features a hexene backbone, providing different chemical properties.
Uniqueness
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene is unique due to its longer dodecene backbone, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This structural variation can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
120853-58-9 |
|---|---|
Molekularformel |
C24H32 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
8-phenyldodec-6-en-5-ylbenzene |
InChI |
InChI=1S/C24H32/c1-3-5-13-23(21-15-9-7-10-16-21)19-20-24(14-6-4-2)22-17-11-8-12-18-22/h7-12,15-20,23-24H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
ZRBPHDCTBUJMQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C=CC(CCCC)C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




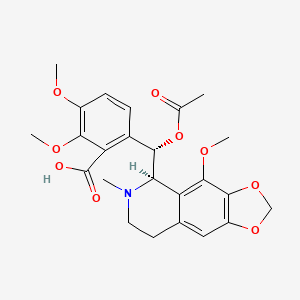
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
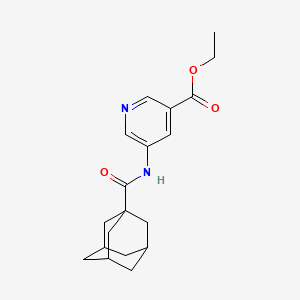
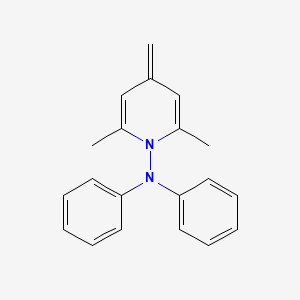
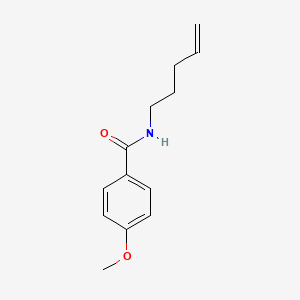
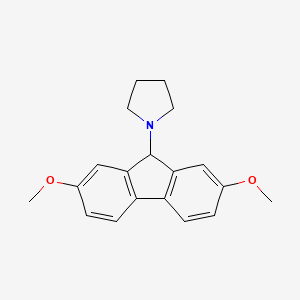
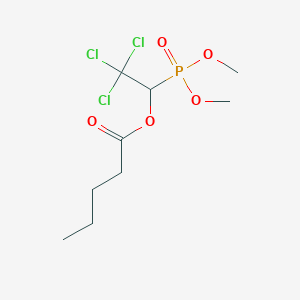
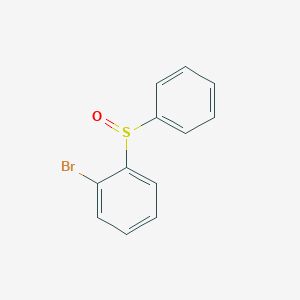

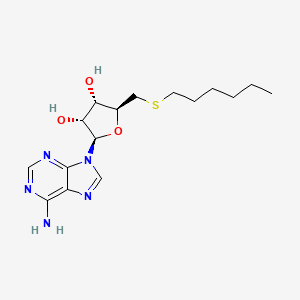
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
